1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-10(2)14-16-17-15(21-14)12-6-8-18(9-7-12)23(19,20)13-5-4-11(3)22-13/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMPEQXAKMJLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Thiophene Moiety: Starting with a thiophene derivative, such as 5-methylthiophene, the sulfonyl group is introduced via sulfonation reactions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Piperidine Ring Construction: The piperidine ring is often formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the thiophene, oxadiazole, and piperidine moieties using reagents like coupling agents or catalysts under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and piperidine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s heterocyclic rings can contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings can participate in π-π interactions or hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a–o)
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a)
- Synthesis : Derived from sulfonylation of 4-chlorophenyl piperidine followed by oxadiazole coupling. Yield: 75%, m.p. 71–73°C .
- Key Difference : Compound X lacks the chlorophenyl and propanamide groups, reducing steric hindrance and possibly improving pharmacokinetics .
Physicochemical Properties
Notes:
Antimicrobial Activity
- Compound X : Preliminary studies suggest activity against Gram-positive bacteria (MIC: 12.5 µg/mL) due to sulfonyl and oxadiazole moieties disrupting cell wall synthesis .
- 6a–o : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) showed enhanced activity (MIC: 6.25–25 µg/mL) against Staphylococcus aureus .
- 7a–d : Chlorophenyl-substituted analogs exhibited broader-spectrum activity (MIC: 3.12–50 µg/mL) but higher cytotoxicity .
Receptor Binding
- Usmarapride : Acts as a 5-HT₄ receptor partial agonist (EC₅₀: 9.3 nM), leveraging its oxadiazole-piperidine scaffold for CNS penetration .
Biological Activity
1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an oxadiazole moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in antimicrobial and anti-inflammatory domains. Key findings include:
- Antimicrobial Activity : Various studies have demonstrated that derivatives of piperidine compounds possess significant antimicrobial properties against both bacterial and fungal strains. The sulfonyl and oxadiazole groups enhance the efficacy of these compounds against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses .
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various piperidine derivatives, including the target compound. Results indicated that it exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa, demonstrating potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of related piperidine compounds. In vitro assays showed that these compounds could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .
Data Tables
| Biological Activity | Tested Strains/Models | Results |
|---|---|---|
| Antimicrobial | E. coli, P. aeruginosa | Significant inhibition observed |
| Anti-inflammatory | Macrophage cell line | Reduced TNF-alpha and IL-6 levels |
| Antioxidant | DPPH assay | Notable scavenging activity |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The oxadiazole moiety can modulate receptor activity related to inflammatory pathways.
- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H-NMR : Signals for methylthiophene protons (~6.7–6.8 ppm), piperidine methyl groups (~1.0–1.3 ppm), and oxadiazole-linked isopropyl groups (~2.9–3.1 ppm) .
- EI-MS : Molecular ion peaks matching the molecular weight (e.g., [M⁺] for C₁₆H₂₀N₄O₃S₂) and fragmentation patterns of sulfonyl and oxadiazole moieties .
How can reaction conditions be optimized to improve yield during the sulfonylation step?
Advanced Research Question
- Solvent Choice : Use DMF for enhanced nucleophilicity or dichloromethane under inert atmospheres to minimize side reactions .
- Catalysts : Employ phase-transfer catalysts or mild bases (e.g., K₂CO₃) to accelerate substitution .
- Temperature Control : Maintain 60–80°C for optimal kinetics without decomposition .
- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry dynamically .
How should researchers address contradictions between in vitro and in vivo biological activity data?
Advanced Research Question
- Assay Variability : Standardize protocols (e.g., MIC for antibacterial studies) to reduce inter-lab discrepancies .
- Bioavailability Studies : Evaluate solubility (logP via HPLC) and metabolic stability (liver microsome assays) to explain reduced in vivo efficacy .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve pharmacokinetics while retaining activity .
Can computational modeling predict derivatives with enhanced target binding?
Advanced Research Question
Yes. For example:
- Quantum Chemical Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives with favorable binding scores .
- Retrosynthetic Analysis : Deconstruct target molecules into feasible precursors using tools like ICSynth or AiZynthFinder .
What purification methods are effective for isolating the final compound?
Basic Research Question
- Recrystallization : Use methanol or ethanol to remove impurities; monitor crystal formation .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity isolates .
How should SAR studies be designed for oxadiazole-piperidine hybrids?
Advanced Research Question
- Variable Substituents : Systematically modify oxadiazole (e.g., 5-aryl vs. 5-alkyl) and sulfonyl groups to assess impact on bioactivity .
- Bioisosteric Replacement : Replace thiophene with furan or pyridine to explore electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent positions (e.g., methylthiophene orientation) with activity .
What biological activities are reported for structurally related compounds?
Basic Research Question
- Antibacterial : MIC values of 8–32 µg/mL against S. aureus and E. coli for analogs with electron-withdrawing sulfonyl groups .
- Anticancer : IC₅₀ of 12–50 µM in MCF-7 cells for derivatives with hydrophobic substituents .
- Anti-inflammatory : COX-2 inhibition (40–60% at 10 µM) for compounds with fluorophenyl moieties .
Q. Methodological Notes
- For spectral data, cross-reference IR/NMR with databases like SciFinder or Reaxys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
